molecular formula C17H21NO5 B2486575 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 2126159-95-1

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B2486575
CAS No.: 2126159-95-1
M. Wt: 319.357
InChI Key: LKYLECLZDIUADR-UHFFFAOYSA-N
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Description

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a synthetic organic compound with the molecular formula C17H21NO5 and a molecular weight of 319.35 g/mol . This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a decane backbone. It is primarily used in pharmaceutical research and development due to its potential biological activities.

Mechanism of Action

    Mode of Action

    The benzyloxy group in the compound could potentially undergo metabolic transformations in the body, leading to the formation of active metabolites . These metabolites may interact with their targets to exert their effects.

    Biochemical Pathways

    Without specific information on the compound, it’s challenging to determine the exact biochemical pathways it affects. Benzylic compounds are known to be involved in various oxidation and reduction reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[45]decane-3-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert the compound into a more reduced state.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, such as halides, alkyl groups, or aromatic rings.

Scientific Research Applications

4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(Benzyloxy)carbonyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid include other spirocyclic compounds and oxazolidine derivatives. Examples include:

Uniqueness

The uniqueness of this compound lies in its specific spirocyclic structure and the presence of both oxazolidine and benzyloxycarbonyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4-phenylmethoxycarbonyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c19-15(20)14-12-23-17(9-5-2-6-10-17)18(14)16(21)22-11-13-7-3-1-4-8-13/h1,3-4,7-8,14H,2,5-6,9-12H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKYLECLZDIUADR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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